molecular formula C12H12N4O B5234205 2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide

2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide

Cat. No. B5234205
M. Wt: 228.25 g/mol
InChI Key: NJGMJVAMHGTSLQ-UHFFFAOYSA-N
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Description

2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has shown significant biological activity in various studies.

Scientific Research Applications

2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide has been studied for its potential applications in various scientific research fields. It has shown promising results in the areas of cancer research, microbiology, and biochemistry.
In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. These findings suggest that this compound could be a potential candidate for the development of anticancer drugs.
In microbiology, 2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide has been shown to have antimicrobial properties. It has been found to be effective against a wide range of bacteria and fungi. This compound could be a potential candidate for the development of new antimicrobial agents.
In biochemistry, this compound has been studied for its ability to modulate the activity of certain enzymes. It has been found to inhibit the activity of certain proteases and kinases. These findings suggest that this compound could be a potential candidate for the development of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes. It has been shown to inhibit the activity of certain proteases and kinases, which are involved in various cellular processes.
Biochemical and Physiological Effects
2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis and inhibit cell proliferation. In bacteria and fungi, it has been found to have antimicrobial properties. In biochemistry, it has been found to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide in lab experiments is its high purity. The synthesis method yields a high purity product, which makes it suitable for various biochemical and physiological assays. Another advantage is its potential applications in various scientific research fields, such as cancer research, microbiology, and biochemistry.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which could limit its use in certain assays. Another limitation is its limited solubility in aqueous solutions, which could affect its bioavailability in vivo.

Future Directions

There are several future directions for research on 2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide. One direction is to further investigate its potential applications in cancer research, microbiology, and biochemistry. Another direction is to study its mechanism of action in more detail. This could provide insights into its potential therapeutic applications. Other directions include investigating its pharmacokinetics and toxicity in vivo, and developing more efficient synthesis methods to improve its yield and purity.

Synthesis Methods

The synthesis of 2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide involves the reaction of 2-aminobenzimidazole with acetic anhydride and acetonitrile in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The purity of the compound can be further improved by recrystallization.

properties

IUPAC Name

2-[1-(2-cyanoethyl)benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-6-3-7-16-10-5-2-1-4-9(10)15-12(16)8-11(14)17/h1-2,4-5H,3,7-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGMJVAMHGTSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCC#N)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide

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